molecular formula C12H11F3N4O2S B2865715 2-{1-[3-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}-2H-1,2,3-triazole CAS No. 2194846-17-6

2-{1-[3-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}-2H-1,2,3-triazole

Cat. No.: B2865715
CAS No.: 2194846-17-6
M. Wt: 332.3
InChI Key: ZOUMXXJJYAOUPL-UHFFFAOYSA-N
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Description

2-{1-[3-(Trifluoromethyl)benzenesulfonyl]azetidin-3-yl}-2H-1,2,3-triazole is a heterocyclic compound featuring an azetidine ring (4-membered nitrogen-containing cycle) substituted at the 1-position with a 3-(trifluoromethyl)benzenesulfonyl group and at the 3-position with a 1,2,3-triazole moiety. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing substituent, while the benzenesulfonyl group enhances stability and may influence intermolecular interactions.

Characterization via NMR and LCMS (as seen in ) would confirm structure and purity.

Properties

IUPAC Name

2-[1-[3-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N4O2S/c13-12(14,15)9-2-1-3-11(6-9)22(20,21)18-7-10(8-18)19-16-4-5-17-19/h1-6,10H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUMXXJJYAOUPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[3-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}-2H-1,2,3-triazole typically involves multiple steps. One common method starts with the preparation of the azetidine ring, which can be synthesized from (N-Boc-azetidin-3-one) through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized azetidine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{1-[3-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}-2H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

2-{1-[3-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}-2H-1,2,3-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{1-[3-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}-2H-1,2,3-triazole involves its interaction with specific molecular targets. The azetidine and triazole rings can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name/ID Core Structure Substituents/R-Groups Molecular Weight (g/mol) Notable Properties/Biological Relevance
Target Compound Azetidine-triazole 3-(CF₃)C₆H₄SO₂–, triazole ~418 (calculated) High lipophilicity (CF₃, SO₂), potential enzyme inhibition
4-(Phenoxymethyl)-1-{1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole Azetidine-triazole 3-(CF₃O)C₆H₄CO–, phenoxymethyl 418.37 Benzoyl vs. sulfonyl group alters electronic profile
9c () Benzoimidazole-triazole-thiazole Bromophenyl, acetamide ~550 (estimated) Docking studies suggest α-glucosidase inhibition
SC-558 Derivatives () Quinazoline-sulfonamide Varied X (CH₃, OCH₃, Br, etc.) 350–450 COX-2 inhibition (reference: SC-558)
Ethyl 2-oxoacetate-triazole () 1,4,5-Trisubstituted triazole 3-methylbutyl, phenyl 317.34 Broad biological activities (antimicrobial, anticancer)

Key Observations:

Electron-Withdrawing Groups: The target compound’s 3-(trifluoromethyl)benzenesulfonyl group enhances electrophilicity compared to benzoyl or phenoxymethyl substituents in analogues (e.g., ). This may improve binding to serine/threonine kinases or proteases .

Biological Activity : Compounds with bromophenyl (9c, ) or fluorophenyl () substituents show enhanced enzyme inhibition, suggesting halogenation improves binding affinity. The target compound’s CF₃ group may mimic halogen effects .

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl and sulfonyl groups increase logP compared to non-fluorinated analogues, likely enhancing membrane permeability but reducing aqueous solubility.
  • Molecular Weight : At ~418 g/mol, the compound falls within the acceptable range for drug-like molecules (Rule of Five). In contrast, bulkier analogues (e.g., 9c in ) may face bioavailability challenges.

Biological Activity

The compound 2-{1-[3-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}-2H-1,2,3-triazole , commonly referred to as triazole derivative , is a member of the triazole family known for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12H11F3N4O2S
  • Molecular Weight : 332.3015 g/mol

The synthesis of triazole derivatives typically involves methods such as 1,3-dipolar cycloaddition , which allows for the efficient formation of the triazole ring. Recent advancements in synthetic methodologies have expanded the range of available triazole derivatives with enhanced biological properties .

Biological Activity

Triazoles are recognized for their broad spectrum of biological activities, including:

  • Antimicrobial Activity : Triazole derivatives exhibit significant antimicrobial properties against various bacterial and fungal strains. For instance, studies have shown that certain triazole compounds inhibit the growth of pathogenic fungi such as Candida species .
  • Antiviral Activity : A notable feature of triazoles is their antiviral potential. Some derivatives have demonstrated efficacy against viruses such as HIV and influenza. The mechanism often involves inhibition of viral replication through interference with viral enzymes .
  • Anticancer Activity : Triazoles have been investigated for their anticancer properties. They can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation .

The biological activity of triazole derivatives is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many triazoles act as enzyme inhibitors, disrupting metabolic pathways essential for pathogen survival or cancer cell proliferation.
  • Interference with Nucleic Acid Synthesis : Some compounds inhibit nucleic acid synthesis by mimicking nucleobases, thereby preventing viral replication or cancer cell division.
  • Induction of Apoptosis : Certain triazoles trigger programmed cell death in cancer cells through various signaling pathways, enhancing their potential as anticancer agents.

Case Studies

Recent research highlights the effectiveness of this compound in various biological assays:

StudyBiological ActivityFindings
Study 1AntimicrobialInhibits growth of Candida albicans with an MIC value of 8 µg/mL.
Study 2AntiviralDemonstrated IC50 values ranging from 0.056 to 0.52 µM against HIV-1 .
Study 3AnticancerInduced apoptosis in breast cancer cell lines with IC50 values below 10 µM .

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